molecular formula C17H17N5O2 B12943450 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide CAS No. 917759-54-7

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide

Cat. No.: B12943450
CAS No.: 917759-54-7
M. Wt: 323.35 g/mol
InChI Key: WYEQUAOLDOSLNV-UHFFFAOYSA-N
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Description

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is substituted with an amino group, an ethoxy group, and a benzamide moiety. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the pyrido[3,2-d]pyrimidine derivative with N-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the pyrido[3,2-d]pyrimidine core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.

Scientific Research Applications

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate the effects of specific molecular modifications on biological activity.

    Industrial Applications: It may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A pyrrolo[2,3-d]pyrimidine derivative used as an anticancer agent.

    Methotrexate: A folate analog that inhibits dihydrofolate reductase and is used in cancer therapy.

    Trimethoprim: A pyrimidine derivative used as an antibiotic.

Uniqueness

4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety differentiates it from other similar compounds and contributes to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

917759-54-7

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide

InChI

InChI=1S/C17H17N5O2/c1-3-24-16-14-13(21-17(18)22-16)9-8-12(20-14)10-4-6-11(7-5-10)15(23)19-2/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22)

InChI Key

WYEQUAOLDOSLNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(=O)NC)N

Origin of Product

United States

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